

GLPG2451: A Technical Overview of Safety and Tolerability in Early Clinical Development

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Compound of Interest		
Compound Name:	GLPG2451	
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Executive Summary

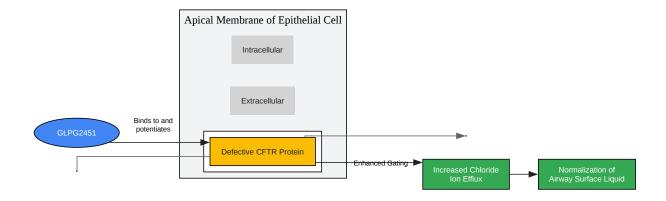
GLPG2451 is an investigational potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, co-developed by Galapagos NV and AbbVie for the treatment of cystic fibrosis (CF). Early Phase 1 clinical trials were conducted to assess the safety, tolerability, and pharmacokinetics of GLPG2451 in healthy volunteers. This technical guide synthesizes the publicly available information on the safety and tolerability profile of GLPG2451 from these initial studies. While detailed quantitative data and specific experimental protocols from these trials are not fully available in the public domain, this document provides a comprehensive overview of the mechanism of action, clinical trial design, and the reported qualitative safety outcomes.

Introduction: Mechanism of Action of GLPG2451

GLPG2451 is a small molecule designed to act as a CFTR potentiator. In individuals with certain CF-causing mutations, the CFTR protein is present on the cell surface but exhibits defective channel gating, leading to reduced ion transport. **GLPG2451** aims to enhance the activity of this defective CFTR, thereby improving chloride ion transport across the cell membrane.[1] Preclinical in vitro studies demonstrated that **GLPG2451** has significant activity in primary cells derived from CF patients.[1] It was also discovered that **GLPG2451** is metabolized to an active component, M31, which shows similar efficacy to the parent drug.[1]



Signaling Pathway of GLPG2451



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Figure 1: Mechanism of action of GLPG2451 as a CFTR potentiator.

Early Clinical Trial Program

GLPG2451 was evaluated in two key Phase 1, randomized, double-blind, placebo-controlled studies in healthy volunteers to determine its safety, tolerability, and pharmacokinetics.[1]

- NCT02788721: A first-in-human study evaluating single and multiple ascending oral doses of GLPG2451, as well as combined multiple doses of GLPG2451 and the CFTR corrector GLPG2222, in healthy female subjects.
- NCT03214614: A study assessing the safety, tolerability, and pharmacokinetics of multiple ascending oral doses of GLPG2451 and the combination of GLPG2451 and GLPG2222 in healthy male subjects.[1]

The primary objective of these studies was to evaluate the safety and tolerability of **GLPG2451**.

Safety and Tolerability Profile



Based on the available information from the early clinical trials, **GLPG2451** was reported to be safe and well-tolerated when administered alone or in combination with the CFTR corrector, GLPG2222.[1]

Qualitative Summary of Adverse Events

The side effects observed during the Phase 1 studies were described as manageable and of mild or moderate intensity.[1] However, a detailed breakdown of the types and frequencies of these adverse events has not been made publicly available.

Quantitative Safety Data

Detailed quantitative data from the Phase 1 trials of **GLPG2451** are not available in the public domain. For a comprehensive understanding of the safety profile, the following data, typically collected in such trials, would be necessary. The tables below are representative examples of how such data would be presented.

Table 1: Example of Summary of Treatment-Emergent Adverse Events (TEAEs) in a Phase 1 Study

System Organ Class	GLPG2451 (N=X)	Placebo (N=Y)
Any TEAE	n (%)	n (%)
Gastrointestinal Disorders	n (%)	n (%)
Nausea	n (%)	n (%)
Diarrhea	n (%)	n (%)
Nervous System Disorders	n (%)	n (%)
Headache	n (%)	n (%)
Dizziness	n (%)	n (%)
General Disorders	n (%)	n (%)
Fatigue	n (%)	n (%)

Note: This table is a template. Actual data for GLPG2451 is not publicly available.



Table 2: Example of Mean Change from Baseline in Vital Signs and ECG Parameters

Parameter	GLPG2451 (N=X)	Placebo (N=Y)
Vital Signs		
Systolic Blood Pressure (mmHg)	Mean (SD)	Mean (SD)
Diastolic Blood Pressure (mmHg)	Mean (SD)	Mean (SD)
Heart Rate (bpm)	Mean (SD)	Mean (SD)
ECG Parameters		
QTcF (msec)	Mean (SD)	Mean (SD)
PR Interval (msec)	Mean (SD)	Mean (SD)
QRS Duration (msec)	Mean (SD)	Mean (SD)

Note: This table is a template. Actual data for **GLPG2451** is not publicly available.

Experimental Protocols

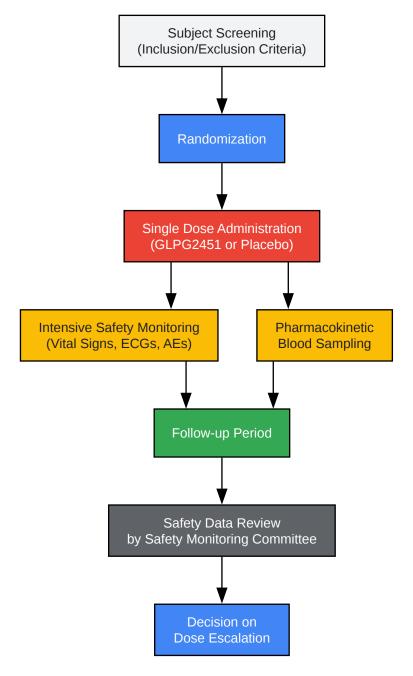
Detailed experimental protocols for the safety assessments in the **GLPG2451** Phase 1 trials have not been published. However, based on the information available on ClinicalTrials.gov and standard practices for first-in-human studies, the following methodologies were likely employed.

Study Design and Conduct

The studies were designed as randomized, double-blind, placebo-controlled, ascending dose trials. This design is the gold standard for minimizing bias in early clinical development. Healthy volunteers were enrolled in cohorts and received either single or multiple doses of **GLPG2451** or a placebo. Dose escalation to the next cohort would only occur after a safety review of the data from the current dose level.



Experimental Workflow for a Phase 1 Single Ascending Dose Study



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References

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